molecular formula C63H111Cl3N3O4P B13110461 Clofiliumphosphate

Clofiliumphosphate

Cat. No.: B13110461
M. Wt: 1111.9 g/mol
InChI Key: SLOWBFFBASJEAL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of clofiliumphosphate involves several steps:

Chemical Reactions Analysis

Clofiliumphosphate undergoes various chemical reactions:

Scientific Research Applications

Clofiliumphosphate has diverse applications in scientific research:

Mechanism of Action

Clofiliumphosphate exerts its effects by blocking potassium channels, specifically targeting the HERG (human Ether-à-go-go-Related Gene) channel. This blockage increases the atrial and ventricular effective refractory periods, thereby preventing the induction of ventricular tachycardia. The molecular pathway involves the inhibition of potassium ion flow through the channels, stabilizing the cardiac cell membrane potential and reducing the likelihood of arrhythmias .

Comparison with Similar Compounds

Clofiliumphosphate is unique among potassium channel blockers due to its specific structure and efficacy. Similar compounds include:

Properties

Molecular Formula

C63H111Cl3N3O4P

Molecular Weight

1111.9 g/mol

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;phosphate

InChI

InChI=1S/3C21H37ClN.H3O4P/c3*1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h3*14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q3*+1;/p-3

InChI Key

SLOWBFFBASJEAL-UHFFFAOYSA-K

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.[O-]P(=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.